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Introduction to Robinin and its Chromatographic
Significance

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a pharmacologically active flavonoid glycoside

found in various plant species including Robinia pseudoacacia (black locust) and creeping oxalis (Oxalis

corniculata). This compound has garnered significant research interest due to its potential therapeutic

applications, particularly in cancer research where it has been studied in human breast cancer cell lines. The

compound's chemical structure consists of a kaempferol aglycone with two sugar moieties, creating a

separation challenge due to its polarity and similarity to other flavonoid glycosides. Recent studies have

also identified robinin as a marker compound in standardized extracts, with products like NEPROBIN (a

Ganoderma lucidum and Robinia pseudoacacia flower extract complex) containing approximately 10 mg/g

± 20% Robinin, highlighting the need for reliable separation and quantification methods for quality control

in nutraceutical and pharmaceutical applications [1].

The chromatographic separation of robinin presents several technical challenges that require specialized

methodologies. As a flavonoid glycoside, robinin exhibits intermediate polarity and must be separated

from structurally similar compounds including its aglycone (kaempferol), related flavonoids, and plant

matrix components. Efficient separation requires careful optimization of extraction procedures,
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chromatographic conditions, and detection parameters to achieve accurate quantification, particularly in

complex biological matrices. The following application notes provide detailed protocols for the extraction,

separation, quantification, and preparative purification of robinin to support research and development

activities across multiple disciplines including pharmaceutical sciences, natural products chemistry, and

metabolomics [2] [3].

Extraction and Sample Preparation Methods

Solid-Liquid Extraction from Plant Materials

Efficient extraction of robinin from plant materials requires optimization of multiple parameters to

maximize yield while minimizing co-extraction of interfering compounds. For robinin extraction from

Robinia pseudoacacia flowers, the optimized protocol utilizes 50% ethanol as the extraction solvent, which

provides an ideal balance between extraction efficiency and selectivity. The plant material should be first

freeze-dried and ground to a homogeneous particle size of approximately 0.6 mm to increase surface area

while avoiding extremely fine powder that can cause filtration issues. The extraction is performed using a

mass ratio of plant material to solvent between 1% and 13% (w/v), with temperature control between 10°C

and 40°C to prevent thermal degradation while maintaining efficient extraction kinetics. Agitation at

approximately 550 rpm for 1-24 hours ensures thorough mixing, with longer extraction times generally

yielding higher amounts until equilibrium is reached [4] [1].

Following extraction, filtration and concentration steps are critical for obtaining a clean extract suitable for

chromatographic analysis. The plant material is removed by filtration through a nylon mesh, and the extract

is concentrated under vacuum at temperatures below 40°C to prevent degradation of heat-sensitive

compounds. During concentration, the reduction in ethanol content can lead to precipitation of less water-

soluble compounds, resulting in the formation of two phases: a brown liquid aqueous phase (S) containing

polar compounds and a yellow solid phase (D) containing less polar compounds including robinin. These

phases can be separated by centrifugation at 10,000 rpm for 10 minutes, after which both phases are dried

under vacuum for further analysis or purification [4].

Alternative Extraction Methodology
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An alternative extraction method specifically developed for robinin isolation from creeping oxalis (Oxalis

corniculata) involves a multi-step process utilizing solvent partitioning to pre-concentrate the target

compound before chromatographic separation. The dried plant material is first extracted with methanol using

maceration or reflux extraction. The methanolic extract is then concentrated and partitioned between ethyl

acetate and water, with robinin preferentially partitioning into the ethyl acetate phase. This phase is

collected, concentrated, and further purified through silica gel chromatography using a chloroform-methanol

gradient elution to enrich the robinin fraction before final chromatographic purification [3]. This approach

demonstrates how solvent selection and partitioning can be leveraged to selectively concentrate robinin from

complex plant matrices, potentially reducing the chromatographic burden in subsequent purification steps.

Table 1: Optimized Extraction Conditions for Robinin from Various Plant Sources

Parameter
*Robinia
pseudoacacia* Flowers

Oxalis corniculata
*Robinia pseudoacacia*
Wood

Optimal
Solvent

50% ethanol Methanol, then ethyl
acetate partitioning

Ethanol-water mixtures
(varying ratios)

Temperature 10-40°C Not specified Room temperature to 40°C

Extraction
Time

1-24 hours Not specified 18-24 hours

Solid-Liquid
Ratio

1-13% (w/v) Not specified 5-10% (w/v)

Key
Advantages

High yield, low

degradation

Selective pre-

concentration

Adaptable for scale-up

Analytical LC Separation and Quantification

Validated LC-MS/MS Method for Biological Samples
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The development and validation of a highly sensitive and specific liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the simultaneous quantification of robinin and its aglycone

kaempferol in biological matrices represents a significant advancement in the analytical characterization of

this compound. The method employs a C18 reversed-phase column with a mobile phase consisting of (A)

water with 0.025% formic acid and 1 mM ammonium formate and (B) acetonitrile with 0.025% formic acid.

The inclusion of acid and buffer in the mobile phase enhances chromatographic performance by suppressing

ionization of silanol groups and improving peak shape through ion pairing. The method utilizes gradient

elution to achieve optimal separation of robinin from kaempferol and internal standards (rutin for robinin

and fisetin for kaempferol), with a total run time optimized for high-throughput applications [2].

This validated method demonstrates exceptional performance with a limit of detection of 0.1 ng/mL for

both robinin and kaempferol in cell lysate matrices. The calibration curves show excellent linearity from 1

to 250 ng/mL (r > 0.999) for each compound, covering the physiologically relevant concentration range for

cellular uptake studies. The method exhibits high precision and accuracy with intra- and inter-day

coefficients of variation less than 10% and accuracies within 11%. The application of this method to robinin

cellular uptake studies in MCF-7 human breast cancer cells has demonstrated its utility for quantifying

intracellular concentrations, providing valuable pharmacokinetic data for drug development applications [2].

HPLC-DAD Method for Quality Control

For quality control applications where mass spectrometry detection may not be available, a robust high-

performance liquid chromatography with diode array detection (HPLC-DAD) method has been

developed and validated for the quantification of robinin in plant extracts and formulated products. The

method employs a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C with a mobile

phase flow rate of 1 mL/min. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1%

formic acid in a 50:50 mixture of methanol and acetonitrile. The use of a binary solvent system comprising

both methanol and acetonitrile provides optimal selectivity for separating robinin from complex matrix

components [4] [1].

The gradient elution program is optimized as follows: 0-15 min: 5%-25% B, 15-24 min: 25%-100% B,

followed by re-equilibration at 5% B for 10 minutes before the next injection. Detection is performed using a

DAD with monitoring at 280 nm (λmax for dihydrorobinetin, a related compound), 310 nm (equivalent

absorbance of dihydrorobinetin and robinetin), and 366 nm (λmax for robinetin). For robinin specifically,
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monitoring at 280 nm provides optimal sensitivity. This method has been successfully applied to the

quantification of robinin in the NEPROBIN complex, with a reported content of 10.00 mg/g ± 20% robinin,

demonstrating its applicability to quality control of standardized extracts [1].

Table 2: Analytical Method Parameters for Robinin Quantification

Parameter
LC-MS/MS Method (Biological
Samples)

HPLC-DAD Method (Quality Control)

Column C18 column Altima C18 (150 mm × 4.6 mm, 5 μm)

Mobile Phase A: Water with 0.025% formic acid, 1 mM
ammonium formate; B: Acetonitrile with

0.025% formic acid

A: 0.1% formic acid in water; B: 0.1%
formic acid in methanol/acetonitrile

(50/50)

Gradient
Program

Not specified in detail 0-15 min: 5%-25% B; 15-24 min:

25%-100% B; 24-25 min: 100%-5% B;
hold 10 min

Detection Tandem MS, negative ion mode DAD: 280 nm, 310 nm, 366 nm

LOD/LOQ LOD: 0.1 ng/mL Not specified

Linear Range 1-250 ng/mL (r > 0.999) Not specified

Application Cellular uptake studies in MCF-7 cells Quality control of plant extracts and

formulations

Preparative Purification Techniques

Centrifugal Partition Chromatography for Gram-Scale
Purification

Centrifugal Partition Chromatography (CPC) has emerged as a powerful technique for the preparative-

scale purification of robinin and related flavonoids from plant materials. CPC is a liquid-liquid partition
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method that utilizes two immiscible solvent systems without a solid stationary phase, offering significant

advantages over traditional solid-support chromatography including no irreversible adsorption, higher

sample loading capacity, quantitative recovery, and lower solvent consumption. The successful purification

of robinin and its structural analog dihydrorobinetin from Robinia pseudoacacia wood has been

demonstrated using CPC, with the method successfully scaled up from analytical to preparative scale using a

200 mL column capable of purifying over 1.3 grams of compound in a single run [4].

The critical optimization parameters for CPC purification of robinin include the selection of an

appropriate biphasic solvent system, rotation speed, flow rate, and injection volume. The solvent system

must provide an ideal partition coefficient (K) for robinin (typically between 0.5 and 3.0), with the Arizona

system (comprising heptane, ethyl acetate, methanol, and water in varying proportions) often providing

suitable separation for flavonoids. The rotation speed (generally 1200-1800 rpm) generates the centrifugal

field necessary to retain the stationary phase, while the flow rate and injection volume are optimized to

maximize resolution while maintaining acceptable separation time. The method development typically

begins with analytical-scale CPC to identify optimal conditions before transfer to preparative scale, ensuring

efficient use of materials and time [4].

Silica Gel Chromatography for Laboratory-Scale Purification

For laboratory-scale purification where CPC instrumentation may not be available, flash chromatography

on silica gel provides a viable alternative for robinin purification. The method developed for robinin

isolation from creeping oxalis employs a silica gel stationary phase with a chloroform-methanol gradient

elution system. The crude extract, pre-concentrated by ethyl acetate partitioning, is loaded onto the column

in a minimal volume of solvent, and fractions are collected and monitored by TLC or HPLC. Robinin

typically elutes at chloroform:methanol ratios between 8:2 and 7:3 (v/v), with final purification possibly

requiring a second chromatographic step or crystallization to achieve high purity [3]. While this method

offers the advantage of requiring only standard laboratory equipment, it generally provides lower recovery

and resolution compared to CPC, particularly for larger-scale purifications.
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Start Robinin Purification

Plant Material
(Freeze-dried, ground)

Ethanol/Water Extraction
(50% EtOH, 10-40°C)

Filtration and
Concentration

Solvent Partitioning
(Ethyl acetate/Water)

CPC Purification
(200 mL column, biphasic solvent)

Alternative: Silica Gel
Chromatography

HPLC Analysis
and Purity Assessment

Pure Robinin
(>95% purity)

Click to download full resolution via product page

Figure 1: Workflow for Preparative Purification of Robinin from Plant Materials
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Applications and Advanced Analytical Techniques

Cellular Uptake Studies Using Validated Methods

The validated LC-MS/MS method for robinin quantification has enabled sophisticated cellular uptake

studies that provide critical information for its development as a therapeutic agent. In application studies

using MCF-7 human breast cancer cells, the method has demonstrated sufficient sensitivity to quantify

intracellular robinin concentrations following exposure, providing insights into its cellular

pharmacokinetics. These studies typically involve incubation of cells with robinin for specified time periods,

followed by washing to remove extracellular compound, cell lysis, and sample preparation prior to LC-

MS/MS analysis. The ability to simultaneously quantify robinin and its aglycone kaempferol provides

valuable information about metabolic stability and intracellular biotransformation, which are critical

parameters in drug development [2].

The implementation of this analytical method in cellular studies requires careful attention to sample

preparation techniques specific to biological matrices. Cell pellets are typically lysed using appropriate

buffers, with protein precipitation using organic solvents such as acetonitrile or methanol employed to

remove interfering proteins. The addition of internal standards (rutin for robinin and fisetin for kaempferol)

prior to sample preparation corrects for variability in extraction efficiency and matrix effects. The robustness

of the method has been demonstrated through precision and accuracy measurements in cell lysate matrices,

with coefficients of variation less than 10% meeting accepted criteria for bioanalytical method validation [2].

Advanced Proteomic Profiling Techniques

While not directly applied to robinin in the available literature, advanced proteomic profiling techniques

represent potential future applications for understanding robinin's mechanism of action at the molecular

level. Methods such as Photoactivation-Dependent Proximity Labeling (PDPL) have been developed for

spatiotemporal-resolved protein networks profiling, enabling the comprehensive identification of protein

interactors for various bioactive compounds. PDPL utilizes a genetically encoded photosensitizer protein

(miniSOG) fused to a protein of interest, which generates singlet oxygen upon blue light illumination to label

proximal proteins with high spatial and temporal resolution [5].
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This methodology could be adapted to study robinin-protein interactions by incorporating the

photosensitizer system into cellular models used for robinin research. The PDPL platform offers several

advantages over conventional interaction proteomics methods, including higher specificity and deeper

proteomic coverage compared to TurboID, minimal perturbation to cellular pathways compared to APEX

which requires hydrogen peroxide, and tunable labeling radius controlled by irradiation time. The application

of such advanced proteomic techniques to robinin research could accelerate the identification of its

molecular targets and mechanism of action, supporting its development as a therapeutic agent [5].

Table 3: Summary of Key Robinin Chromatographic Methods and Applications

Method Category Primary Application Key Advantages Limitations

LC-MS/MS
Quantification

Cellular uptake
studies,

pharmacokinetics

High sensitivity (LOD 0.1
ng/mL), specific, validated

for biological matrices

Requires specialized
instrumentation

HPLC-DAD
Analysis

Quality control of

extracts and products

Robust, widely accessible,

suitable for routine
analysis

Lower sensitivity than

MS methods

CPC Purification Gram-scale
preparative purification

High recovery, no
irreversible adsorption,

scalable

Requires specialized
equipment, method

development

Silica Gel
Chromatography

Laboratory-scale

purification

Uses standard laboratory

equipment

Lower resolution and

recovery than CPC

Conclusion and Future Perspectives

The chromatographic separation and analysis of robinin have evolved significantly, with robust methods

now available for everything from sensitive quantification in biological matrices to gram-scale purification

from plant materials. The continued refinement of these methodologies will support further research into this

promising flavonoid glycoside's therapeutic potential. The integration of orthogonal techniques - including

LC-MS/MS for bioanalysis, HPLC-DAD for quality control, and CPC for purification - provides researchers

with a comprehensive toolkit for robinin characterization across various applications.
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Future method development will likely focus on increasing throughput through ultra-high-performance

liquid chromatography (UHPLC) approaches, enhancing sensitivity for in vivo pharmacokinetic studies, and

developing greener purification methodologies that reduce solvent consumption. Additionally, the

application of advanced proteomic techniques such as proximity labeling could provide new insights into

robinin's molecular mechanisms of action. As interest in natural product-based drug discovery continues to

grow, the methodologies outlined in these application notes will serve as valuable resources for researchers

exploring the therapeutic potential of robinin and related flavonoid compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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